

Structural Mechanism & Calcium Regulation

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Compound Focus: Englerin A

CAS No.: 1094250-15-3

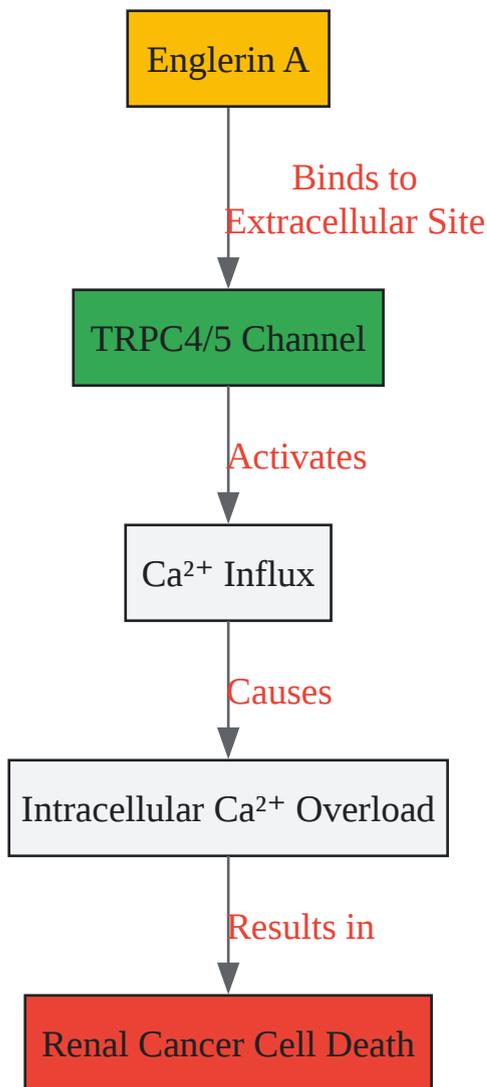
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The 2025 structural study provided deep insight into how **Englerin A** binding translates to channel activation and how this process is modulated.

- **Binding-Induced Conformational Change:** **Englerin A** binding stabilizes a specific conformation of the TRPC5 channel, promoting its open state and allowing calcium ions to flow into the cell [1].
- **Calcium's Allosteric Role:** The study also identified calcium ions binding to the **intracellular domain** of TRPC5. This binding induces structural changes that stabilize the domain in a compact conformation, working alongside **Englerin A** to regulate channel function [1].

The following diagram illustrates the mechanism by which **Englerin A** binding leads to calcium-induced cell death in renal cancer cells.



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> **Englerin A** activates TRPC4/5 channels, triggering a lethal influx of calcium into renal cancer cells.

Experimental Evidence & Protocols

The identification of **Englerin A**'s binding site and function relied on several key experimental approaches. Here are the methodologies from critical studies.

- **Cryo-Electron Microscopy (cryo-EM) for Binding Site Identification:** The precise binding site was resolved using cryo-EM. This involved purifying the human TRPC5 protein, forming a stable complex with **Englerin A**, and flash-freezing the sample. The structures were then determined at high

resolutions of **2.5 and 2.6 Å**, revealing the binding pocket between the pore helix and S5/S6 helices [1].

- **Calcium Imaging to Confirm Functional Activation:** A standard method to demonstrate TRPC4/C5 activation is calcium imaging using dyes like Fura-2 AM or Fura Red.
 - **Cell Preparation:** Use cells expressing TRPC4 or TRPC5 (e.g., HEK293 cells transfected with the channel, or sensitive cancer lines like A498) [2] [3] [4].
 - **Dye Loading:** Incubate cells with the calcium-sensitive dye.
 - **Stimulus Application:** Apply **Englerin A** (EC50 in the **~10 nM** range) [2].
 - **Measurement:** Monitor the increase in intracellular calcium concentration ($[Ca^{2+}]_i$) using a fluorescence microscope or plate reader. The response should be **abolished by removing extracellular calcium** or by applying the inhibitor ML204 [2].
- **Electrophysiology to Verify Direct Channel Activation:** Patch-clamp recording provides direct evidence of channel opening.
 - **Configuration:** Whole-cell or excised membrane patch configuration.
 - **Stimulation:** Apply **Englerin A** extracellularly.
 - **Observation:** In TRPC4/C5-expressing cells, **Englerin A** evokes large inward currents with a characteristic **seat-like inflection** in the current-voltage (I-V) relationship [2].
 - **Control:** The current is blocked by ML204 and is absent in non-expressing cells [2] [3].

Broader Pharmacological Context

While TRPC4/C5 are the primary targets, understanding **Englerin A**'s complete profile is crucial for research.

- **Polypharmacology:** **Englerin A** also exhibits affinity for other targets. It has been identified as a modulator of **L-type voltage-gated calcium channels (Cav1.2)**, binding to the dihydropyridine site with a K_i of $\sim 5.7 \mu M$ and acting as an antagonist in muscle cells [5]. This off-target activity must be considered when interpreting experimental results, especially at higher concentrations.
- **Tool Compounds for TRPC Research:** The table below lists selective pharmacological inhibitors mentioned in the search results, which are useful for validating **Englerin A**'s effects [6].

Compound	Primary Target
ML204	TRPC4/C5 inhibitor [2] [3] [6]
Pyr3	TRPC3 inhibitor [7] [6]
AC1903	TRPC5 inhibitor [6]
GSK2833503A	TRPC3/6 antagonist [6]

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